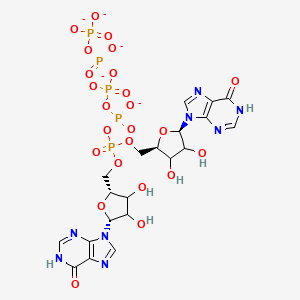
Diinosine-5',5"-pentaphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diinosine pentaphosphate, commonly referred to as Ip5I, is a dinucleotide polyphosphate compound It is known for its potent antagonist activity at certain purinergic receptors, specifically the P2X1 receptor
準備方法
Synthetic Routes and Reaction Conditions: Diinosine pentaphosphate is typically synthesized through the enzymatic degradation of its corresponding diadenosine polyphosphate, diadenosine pentaphosphate. The enzyme 5’-adenylic deaminase is used to convert diadenosine pentaphosphate into diinosine pentaphosphate. The reaction is carried out under controlled conditions, and the product is purified using reverse-phase chromatography .
Industrial Production Methods: While specific industrial production methods for diinosine pentaphosphate are not extensively documented, the enzymatic synthesis route mentioned above can be scaled up for larger production. The use of bioreactors and advanced purification techniques can facilitate the industrial-scale production of this compound.
化学反応の分析
Types of Reactions: Diinosine pentaphosphate primarily undergoes reactions involving its phosphate groups. These reactions include hydrolysis, where the compound is broken down into its constituent nucleotides. Additionally, it can participate in phosphorylation and dephosphorylation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction typically requires the presence of water and can be catalyzed by specific enzymes or acidic conditions.
Phosphorylation/Dephosphorylation: These reactions involve the transfer of phosphate groups and are often catalyzed by kinases or phosphatases.
Major Products Formed: The hydrolysis of diinosine pentaphosphate results in the formation of inosine monophosphate and other related nucleotides. Phosphorylation and dephosphorylation reactions can lead to the formation of various phosphorylated intermediates.
科学的研究の応用
Diinosine pentaphosphate has several scientific research applications, including:
Industry: While its industrial applications are still being explored, the compound’s unique properties make it a candidate for use in biochemical assays and drug development.
作用機序
Diinosine pentaphosphate exerts its effects by acting as an antagonist at the P2X1 receptor. This receptor is an ATP-gated ion channel involved in various physiological processes. By binding to the P2X1 receptor, diinosine pentaphosphate inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. This antagonistic action is concentration-dependent and can vary based on the receptor subtype and the presence of other ligands .
Similar Compounds:
- Diinosine triphosphate (Ip3I)
- Diinosine tetraphosphate (Ip4I)
- Diadenosine pentaphosphate (Ap5A)
Comparison: Diinosine pentaphosphate is unique in its high affinity and selectivity for the P2X1 receptor compared to its analogs. While diinosine triphosphate and diinosine tetraphosphate also act as antagonists at purinergic receptors, their potency and selectivity differ. Diadenosine pentaphosphate, the precursor of diinosine pentaphosphate, does not exhibit the same antagonist properties, highlighting the importance of the inosine modification .
特性
分子式 |
C20H22N8O24P5-5 |
|---|---|
分子量 |
913.3 g/mol |
IUPAC名 |
[[[bis[[(2R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryloxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H27N8O24P5/c29-11-7(47-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)33)1-45-57(44,52-56(42,43)51-55(40,41)50-54(38,39)49-53(35,36)37)46-2-8-12(30)14(32)20(48-8)28-6-26-10-16(28)22-4-24-18(10)34/h3-8,11-14,19-20,29-32H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,21,23,33)(H,22,24,34)(H2,35,36,37)/p-5/t7-,8-,11?,12?,13?,14?,19-,20-,57?/m1/s1 |
InChIキー |
GFFAYTMBCSSULP-ICIWVTHHSA-I |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(OC[C@@H]4C(C([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



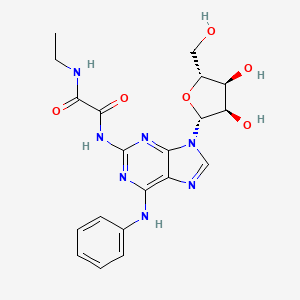
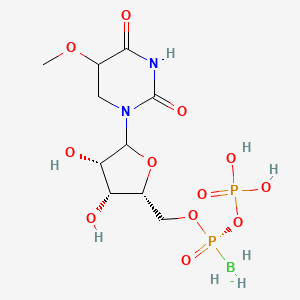
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)
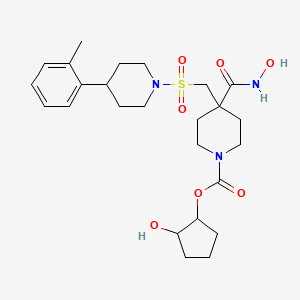
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)
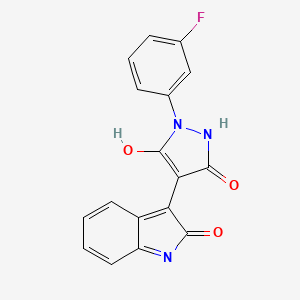
![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)